molecular formula C8H15N B079160 2-Norbornanemethylamine CAS No. 14370-50-4

2-Norbornanemethylamine

Cat. No.: B079160
CAS No.: 14370-50-4
M. Wt: 125.21 g/mol
InChI Key: HWMZHVLJBQTGOL-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2-Norbornanemethylamine is an organic compound that is commonly used in organic synthesis as a starting material for the synthesis of other compounds . .

Mode of Action

The mode of action of this compound is primarily through its chemical reactions in organic synthesis. For instance, it can react with norbornene to form other compounds

Biochemical Pathways

It’s worth noting that the compound can be involved in various reactions in organic synthesis .

Result of Action

The result of the action of this compound would depend on the specific reactions it is involved in. In organic synthesis, it can react with other compounds to form new products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Norbornanemethylamine typically involves the following steps:

    Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as acrylonitrile, to form norbornene.

    Hydrogenation: The resulting norbornene is then hydrogenated to produce norbornane.

    Amination: Finally, the norbornane undergoes amination to introduce the amine group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and amination processes. The use of catalysts such as palladium or rhodium can enhance the efficiency and yield of the reactions. Additionally, the process may involve high-pressure hydrogenation and the use of solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Norbornanemethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Norbornanemethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound’s structural similarity to biologically active molecules makes it a valuable tool in the study of enzyme interactions and receptor binding.

    Industry: Used in the production of polymers and other advanced materials due to its rigid structure and reactivity.

Comparison with Similar Compounds

    Norbornene: A related compound with a similar bicyclic structure but lacking the amine group.

    Norbornanone: Another related compound with a ketone functional group instead of an amine.

    Norbornanediamine: A compound with two amine groups, offering different reactivity and applications.

Uniqueness: 2-Norbornanemethylamine is unique due to its combination of a rigid bicyclic structure and an amine functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMZHVLJBQTGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931997
Record name 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14370-50-4
Record name Bicyclo[2.2.1]heptane-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14370-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Norbornanemethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014370504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Norbornanemethylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35381
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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